[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a rapid process where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is favored due to its efficiency and the stability of the resulting organoborane compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, utilizing catalysts to enhance reaction rates and yields. The use of environmentally benign reagents and conditions is also a priority to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the development of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid involves its ability to participate in transmetalation reactions, particularly in the Suzuki–Miyaura coupling. In this process, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes oxidative addition and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic acid: Another boronic acid with a methyl group, used in organic synthesis.
Piperidine-1-sulfonylphenylboronic acid: A related compound with a piperidine sulfonyl group, used in similar applications.
Uniqueness
What sets [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid apart is its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQISZBYZLKCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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